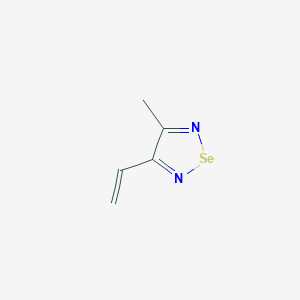![molecular formula C6H6N2O2 B14358631 1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one CAS No. 92755-09-4](/img/structure/B14358631.png)
1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by a fused ring system that includes an oxadiazole ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine 1-oxide with thiophosgene in ethanol solution in the presence of sodium bicarbonate . Another method includes heating ethyl N-2-pyridylcarbamate 1-oxide at 150°C . These reactions typically yield the desired compound with good stability at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available reagents and relatively mild reaction conditions makes these methods suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring.
Substitution: Substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Common reagents used in these reactions include thiophosgene, sodium bicarbonate, and ethanol . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as pyridine 1-oxide derivatives and pyridone derivatives .
Wissenschaftliche Forschungsanwendungen
1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share a similar oxadiazole ring but differ in their substituents and overall structure.
1,3,4-Oxadiazole derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring.
1,2,5-Oxadiazole derivatives: These compounds have a different ring structure and exhibit different chemical properties.
The uniqueness of this compound lies in its fused ring system, which imparts specific chemical and biological properties that are not observed in other oxadiazole derivatives.
Eigenschaften
CAS-Nummer |
92755-09-4 |
|---|---|
Molekularformel |
C6H6N2O2 |
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
1,8a-dihydro-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one |
InChI |
InChI=1S/C6H6N2O2/c9-6-7-5-3-1-2-4-8(5)10-6/h1-5H,(H,7,9) |
InChI-Schlüssel |
WSFDACFGVBIGAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2NC(=O)ON2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)

![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)

![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)

![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)



![1-[(Oxan-2-ylidene)methyl]pyrrolidine](/img/structure/B14358613.png)

